Methyl 2-[(3-methylbenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(3-methylbenzoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is characterized by the presence of a methyl ester group attached to a benzoate structure, which is further substituted with a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methylbenzoyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methyl 3-methylbenzoate. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-aminobenzoic acid+methyl 3-methylbenzoateH2SO4Methyl 2-[(3-methylphenyl)carbonyl]aminobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(3-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 3-methylbenzoate
Uniqueness
Methyl 2-[(3-methylbenzoyl)amino]benzoate is unique due to the presence of both an ester group and a substituted aromatic ring, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 2-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-6-5-7-12(10-11)15(18)17-14-9-4-3-8-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
GHZGNPSPSGOQAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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